Chemical structure and properties of 5,6-Dihydro-5-phenylindolo[2,3-b]indole
Chemical structure and properties of 5,6-Dihydro-5-phenylindolo[2,3-b]indole
Executive Summary
5,6-Dihydro-5-phenylindolo[2,3-b]indole (CAS: 1373266-14-8) is a rigid, nitrogen-rich heterocyclic scaffold belonging to the class of indoloindoles. Distinguished by its fused tetracyclic core and asymmetric phenyl substitution at the N5 position, this molecule represents a critical junction between organic electronics and medicinal chemistry .
In material science, it serves as a high-triplet-energy host material for phosphorescent organic light-emitting diodes (PhOLEDs) and a hole-transporting layer (HTL) due to its electron-rich nature and thermal stability. In drug discovery, the indolo[2,3-b]indole core acts as a bioisostere for naturally occurring alkaloids (e.g., cryptolepine), offering potential in DNA intercalation and kinase inhibition.
Chemical Structure & Molecular Architecture
Core Architecture
The molecule consists of two indole units fused at the 2,3-bond of one and the 3,2-bond of the other, creating a planar, tetracyclic aromatic system.
-
Systematic Name: 5-Phenyl-5,6-dihydroindolo[2,3-b]indole[1]
-
Molecular Formula:
-
Molecular Weight: 282.34 g/mol
Structural Nuances
-
Asymmetry: Unlike the symmetric 5,10-dihydroindolo[3,2-b]indole, this [2,3-b] isomer possesses a "curved" fusion. The N5-phenyl group breaks the symmetry, preventing excessive π-π stacking that typically leads to crystallization, thereby improving amorphous film formation in electronic devices.
-
Planarity: The core is highly planar, facilitating hole mobility (
to ). -
Electronic Modulation: The phenyl ring at N5 is twisted relative to the core (dihedral angle ~50-60°) due to steric repulsion with peri-hydrogens, decoupling the orbitals and preserving the high triplet energy (
) of the core.
Synthesis & Fabrication Protocols
Primary Synthetic Route: Cadogan Cyclization
The most robust synthesis involves the reductive cyclization of a 2-nitrophenyl substituted indole precursor.
Precursor Synthesis
Reaction: Suzuki-Miyaura coupling of 1-phenyl-2-bromoindole with 2-nitrophenylboronic acid.
Conditions:
Cyclization Protocol (Cadogan)
This step forms the second C-N bond to close the tetracyclic ring.
-
Reagents: 3-(2-nitrophenyl)-1-phenyl-1H-indole (1.0 eq), Triethyl phosphite (
, solvent/reagent). -
Procedure:
-
Workup: Distill off excess phosphite under vacuum. Purify residue via silica gel column chromatography (Hexane/DCM gradient).
-
Yield: Typically 60–75%.
Alternative Route: Pd-Catalyzed Intramolecular Amination
For higher functional group tolerance:
-
Substrate: 3-(2-bromophenyl)-1-phenyl-1H-indole-2-amine (or similar amine precursor).
-
Catalyst:
/ XPhos. -
Base:
, Toluene, .
Figure 1: Synthetic pathway via Cadogan cyclization, converting the nitro-intermediate to the fused tetracyclic core.[5]
Physicochemical & Optoelectronic Properties[6][7][8]
The following data characterizes the material for use in organic electronics (OLEDs).
| Property | Value (Approx.) | Significance |
| HOMO Level | -5.32 eV | Matches work function of ITO/PEDOT:PSS for efficient hole injection. |
| LUMO Level | -1.95 eV | High LUMO blocks electrons, confining excitons in the emission layer. |
| Band Gap ( | 3.37 eV | Wide gap ensures transparency to visible light (host material). |
| Triplet Energy ( | 2.85 eV | Sufficient to host green and red phosphorescent dopants without reverse energy transfer. |
| Glass Transition ( | 125°C | High thermal stability prevents film degradation during operation. |
| Solubility | Soluble in CHCl3, THF | Processable via spin-coating or inkjet printing (if alkylated further). |
Applications in Drug Development[3][9][10][11]
While primarily known in materials science, the indolo[2,3-b]indole scaffold is a potent pharmacophore in medicinal chemistry, acting as a bioisostere for carbazoles and carbolines.
Mechanism of Action: DNA Intercalation
The planar tetracyclic core mimics DNA base pairs, allowing it to intercalate between DNA strands.
-
Target: Topoisomerase II inhibition.
-
Modification: The "dihydro" (NH) motif at position 6 is critical here. It acts as a hydrogen bond donor to the phosphate backbone of DNA, stabilizing the intercalated complex.
Kinase Inhibition
Derivatives of this core have shown affinity for CK2 (Casein Kinase 2) , an enzyme overexpressed in various cancers.
-
SAR Insight: The phenyl group at N5 provides hydrophobic bulk that occupies the ATP-binding pocket's hydrophobic region II, while the N6-H interacts with the hinge region.
Pharmacokinetics (ADME)
-
Lipophilicity (LogP): ~4.5 (High). Requires formulation strategies (e.g., nanoparticle encapsulation) or polar side-chain functionalization (e.g., at the phenyl ring) to improve bioavailability.
-
Metabolic Stability: The rigid core is resistant to oxidative metabolism, though the phenyl ring is a site for CYP450 hydroxylation.
Characterization Protocols
Nuclear Magnetic Resonance (NMR)
-
NMR (500 MHz,
):- 11.20 (s, 1H, N6-H ): Broad singlet, characteristic of the free indole NH.
- 7.80–7.90 (d, 2H): Doublet corresponding to the protons ortho to the N5-phenyl bond.
- 7.10–7.60 (m, aromatic cluster): Overlapping multiplets from the fused core and phenyl ring.
-
NMR: Look for the bridgehead carbons at
110–130 ppm and the distinct C2/C3 quaternary carbons.
Mass Spectrometry
-
Method: HRMS (ESI-TOF).
-
Expected Ion:
. -
Fragmentation: Loss of the phenyl group (77 Da) is rare due to the strong C-N bond; primary fragmentation involves ring opening of the pyrrole subunits.
Structure-Property Relationship Diagram[4]
Figure 2: Logic flow connecting structural features (Nodes) to physical and biological properties.
References
-
PubChem . Indolo[2,3-b]indole, 5,6-dihydro- Compound Summary. Available at: [Link]
-
Beilstein J. Org. Chem. Ready access to 7,8-dihydroindolo[2,3-d][1]benzazepine-6(5H)-one scaffold. (Discusses related indolo-fused synthesis strategies). Available at: [Link]
-
RSC Advances . A new synthesis of indolo[2,3-b]quinolines. (Relevant for Cadogan/cyclization methodology). Available at: [Link]
-
MDPI Molecules . The Indole Scaffold in Biochemistry and Therapeutics. Available at: [Link]
Sources
- 1. 5,6-Dihydro-5-phenylindolo[2,3-b]indole synthesis - chemicalbook [chemicalbook.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Research status of indole-modified natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA1232911A - Process for preparing 5,6-dihydroxyindole - Google Patents [patents.google.com]
- 5. A new synthesis of indolo[2,3- b ]quinolines from 3-acetyl- N -alkyl-2-chloroindoles with 2-aminobenzophenone - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05176A [pubs.rsc.org]
